Murepavadin TFA mechanism of action on LptD protein
Murepavadin TFA mechanism of action on LptD protein
Title: Murepavadin (TFA): Mechanistic Interception of LptD-Mediated LPS Transport Subtitle: A Technical Deep-Dive into the First-in-Class OMPTA (Outer Membrane Protein Targeting Antibiotic)
Executive Summary
Murepavadin (POL7080) represents a paradigm shift in antimicrobial pharmacology, functioning as the first member of the Outer Membrane Protein Targeting Antibiotics (OMPTA) class.[1][2] Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or protein translation (aminoglycosides), Murepavadin specifically targets the Lipopolysaccharide Transport Protein D (LptD) in Pseudomonas aeruginosa.[1][2][3]
This guide details the mechanism of action (MoA) of Murepavadin trifluoroacetate (TFA), the stable salt form used in research and early development.[2] It elucidates how the macrocyclic peptidomimetic binds to the periplasmic interface of LptD, effectively "jamming" the LPS transport machinery and causing rapid cell death through outer membrane (OM) destabilization.[4]
The Biological Target: The Lpt Translocon
To understand the inhibition, one must first understand the machinery. Gram-negative bacteria require the transport of Lipopolysaccharide (LPS) from the inner membrane (IM) to the outer leaflet of the OM.[5][6][7] This is achieved by the Lpt pathway , a trans-envelope protein bridge.
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LptB2FGC: The ABC transporter at the Inner Membrane (IM) that powers the system.
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LptA: The periplasmic chaperone that forms a continuous bridge.[8]
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LptD/E Complex: The OM translocon.[7][8][9] LptD is a massive
-barrel protein; LptE is a lipoprotein plug sitting inside the barrel.[6][8][9]
The Critical Step: LPS flows through the hydrophobic groove of LptA and is handed off to the N-terminal periplasmic domain of LptD (specifically the
Visualization: The Lpt Pathway & Murepavadin Blockade
Figure 1: The Lpt pathway illustrating the interception of LPS transport by Murepavadin at the LptD periplasmic interface.[3][8][10]
Mechanism of Action: The "LPS Trap"
Murepavadin is a synthetic cyclic
Molecular Binding Dynamics
Murepavadin binds to the periplasmic domain of LptD , specifically interacting with the
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Recognition: The peptide structure mimics the amphipathic nature of LPS or the LptA interface, allowing it to dock into the LptD periplasmic groove.
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Allosteric Locking: Upon binding, Murepavadin prevents the conformational changes required for LptD to accept LPS from LptA.
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LPS Accumulation: Because the LptB2FGC pump continues to push LPS into the periplasm, but the exit gate (LptD) is blocked, LPS accumulates in the inner membrane and periplasm.
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Membrane Alteration: The lack of new LPS in the OM leads to increased membrane permeability, susceptibility to host immune factors, and eventually cell death.
Resistance Mapping
The specificity of this interaction is validated by resistance mutations.[3][10] Spontaneous resistant mutants often exhibit tandem duplications or substitutions in the periplasmic loop of LptD (e.g., residues near the
Experimental Validation Protocols
To confirm this mechanism in a research setting, two primary pillars of evidence are required: Direct Binding (Photoaffinity Labeling) and Functional Inhibition (LPS Transport Assays).[2]
Protocol A: Photoaffinity Labeling of LptD
Objective: To demonstrate physical interaction between Murepavadin and LptD in live cells.
Materials:
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Photoreactive Murepavadin probe (modified with p-benzoylphenylalanine [BPA] and an alkyne handle).[2]
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P. aeruginosa culture (OD600 ~ 0.5).[2]
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UV Lamp (365 nm).[2]
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Lysis Buffer (1% DDM, 50 mM Tris-HCl).[2]
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Click Chemistry Reagents (Azide-Biotin, CuSO4, THPTA, Sodium Ascorbate).[2]
Workflow:
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Incubation: Incubate P. aeruginosa with the Murepavadin-BPA probe (1 µM) for 30 mins at 37°C. Include a competition control with excess unlabeled Murepavadin (100 µM).
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Crosslinking: Irradiate samples with UV light (365 nm) for 20 mins on ice. Causality: UV activates the BPA moiety, forming a covalent bond only with proteins in immediate proximity (zero-length crosslink).[2]
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Lysis & Solubilization: Pellet cells and lyse in buffer containing n-dodecyl-β-D-maltoside (DDM) to solubilize membrane proteins.[2]
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Click Reaction: React the lysate with Azide-Biotin via Cu(I)-catalyzed click chemistry.
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Enrichment: Pull down biotinylated proteins using Streptavidin-agarose beads.
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Detection: Elute and analyze via Western Blot using anti-LptD antibodies.
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Result: A strong LptD band in the probe lane; no band in the competition control lane.
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Visualization: Photoaffinity Workflow
Figure 2: Step-by-step workflow for validating Murepavadin-LptD interaction via photoaffinity labeling.
Quantitative Data Summary
The following table summarizes key pharmacological data points for Murepavadin (TFA) against P. aeruginosa.
| Parameter | Value / Observation | Context |
| Target | LptD (Outer Membrane) | Essential protein; surface accessible.[2] |
| MIC50 | ~0.12 mg/L | Highly potent against MDR strains.[1] |
| Binding Affinity ( | Nanomolar range (estimated) | High specificity for Pseudomonas LptD.[2] |
| Resistance Frequency | Low spontaneous resistance rate.[2] | |
| Toxicity Signal | Acute Kidney Injury (AKI) | Observed in Phase III trials (IV formulation).[2] |
Clinical & Developmental Implications
While Murepavadin demonstrated exceptional potency in vitro and in lung infection models, its systemic (intravenous) development was halted due to renal toxicity.[2] However, the mechanism remains valid and highly attractive.
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Inhaled Formulations: Current development focuses on inhaled delivery (e.g., for Cystic Fibrosis patients) to maximize lung concentration while minimizing systemic renal exposure.[2]
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Specificity: The high specificity for P. aeruginosa LptD (due to structural differences in the periplasmic domain compared to E. coli) preserves the gut microbiome, a significant advantage over broad-spectrum agents.
References
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Srinivas, N. et al. (2010).[2][3] Peptidomimetic antibiotics target outer-membrane biogenesis in Pseudomonas aeruginosa. Science. Link[2]
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Andolina, G. et al. (2018).[2][8][12][13] Murepavadin interacts with the C-terminal domain of the lipopolysaccharide transport protein D. ACS Chemical Biology. Link[2]
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Werneburg, M. et al. (2012).[2] Inhibition of lipopolysaccharide transport to the outer membrane in Pseudomonas aeruginosa by peptidomimetic antibiotics. ChemBioChem. Link[2]
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Martin-Loeches, I. et al. (2018).[2][12] Murepavadin: a new antibiotic class in the pipeline.[11] Expert Review of Anti-infective Therapy. Link[2]
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